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molecular formula C17H25NO4 B1613445 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine CAS No. 201609-28-1

1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine

Cat. No. B1613445
M. Wt: 307.4 g/mol
InChI Key: BVCNYTQHKRSBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355642B1

Procedure details

2-Bromoanisole (5.0 g, 27 mmol) was dissolved in anhydrous tetrahydrofuran (60 ml) to which, while stirring, was subsequently added dropwise n-butyl lithium hexane solution (17 ml, 27 mmol) spending 20 minutes at −78° C. in an atmosphere of argon. After additional 30 minutes of stirring, to this was added dropwise anhydrous tetrahydrofuran solution (40 ml) of 1-t-butoxycarbonyl-4-piperidone (5.3 g, 27 mmol) spending 40 minutes. After additional 3.5 hours of stirring, to this was added saturated ammonium chloride aqueous solution (200 ml). The reaction product was extracted with ethyl acetate, washed with saturated brine and dried with anhydrous sodium sulfate. Then 5.2 g of the aforementioned compound of interest (17 mmol, 63% in yield) was obtained by evaporating the solvent under a reduced pressure.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].CCCCCC.C([Li])CCC.[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][C:31](=[O:34])[CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:23])[CH3:22].[Cl-].[NH4+]>O1CCCC1>[C:21]([O:25][C:26]([N:28]1[CH2:33][CH2:32][C:31]([OH:34])([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[O:8][CH3:9])[CH2:30][CH2:29]1)=[O:27])([CH3:24])([CH3:22])[CH3:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyl lithium hexane
Quantity
17 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After additional 30 minutes of stirring
Duration
30 min
WAIT
Type
WAIT
Details
spending 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
After additional 3.5 hours of stirring
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=C(C=CC=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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